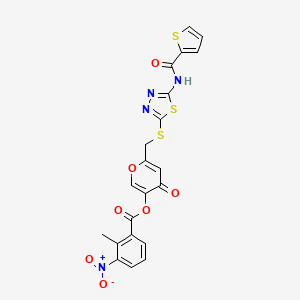
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C21H14N4O7S3 and its molecular weight is 530.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a complex organic molecule with significant potential in biological research. Its structure incorporates multiple functional groups that may contribute to various biological activities, including antimicrobial, antitumor, and enzyme inhibition properties.
Chemical Structure and Properties
The molecular formula of the compound is C20H12N4O7S3 with a molecular weight of approximately 516.52 g/mol. The IUPAC name is [4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methyl-3-nitrobenzoate. This compound features a pyran ring, thiadiazole moiety, and nitrobenzoate group which are known to enhance biological activity through diverse mechanisms.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and pyran structures often exhibit significant antimicrobial properties. The presence of the thiophene and nitrobenzoate groups can enhance this activity by interfering with microbial cell wall synthesis or disrupting metabolic pathways.
Antitumor Activity
Similar compounds have shown potential antitumor effects. For instance, derivatives of thiadiazole have been documented to possess cytotoxic effects against various cancer cell lines. The interaction of the compound with cellular targets may disrupt critical signaling pathways involved in tumor growth and proliferation.
Enzyme Inhibition
One notable area of interest is the compound's potential as an acetylcholinesterase inhibitor. Studies have shown that certain thiadiazole derivatives exhibit potent inhibitory activity against this enzyme, which is crucial for neurotransmission. A study reported that some derivatives displayed IC50 values in the nanomolar range, indicating strong efficacy compared to standard drugs like donepezil .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step processes including condensation reactions between thiophene derivatives and pyran intermediates under controlled conditions. The complexity of its synthesis reflects the intricate nature of its biological activity.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(5-(Cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran | Similar pyran and thiadiazole structures | Antitumor activity |
| 5-(Thiophenecarboxamide) Derivatives | Contains thiophene moiety | Antimicrobial properties |
| Benzothiazole Derivatives | Similar heterocyclic framework | Cytotoxicity against tumor cells |
The unique combination of functional groups in This compound enhances its potential biological activities compared to structurally similar compounds.
Case Studies
- Acetylcholinesterase Inhibition : A recent study explored various derivatives of thiadiazole for their acetylcholinesterase inhibitory activity. The findings suggested that modifications to the thiadiazole ring could significantly enhance inhibitory potency .
- Antitumor Activity : Investigations into the cytotoxic effects of related pyran-thiadiazole compounds revealed promising results against several cancer cell lines, emphasizing the therapeutic potential of these structural motifs .
Propiedades
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O7S3/c1-11-13(4-2-5-14(11)25(29)30)19(28)32-16-9-31-12(8-15(16)26)10-34-21-24-23-20(35-21)22-18(27)17-6-3-7-33-17/h2-9H,10H2,1H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKLRKXATSZCJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O7S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













